(E)-1-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
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Overview
Description
(E)-1-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features an indole core, a triazole moiety, and a phenoxyethyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the phenoxyethyl group and the triazole moiety. Common reagents used in these reactions include indole derivatives, phenoxyethyl halides, and triazole precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(E)-1-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking and UV curable resins.
Schiff Base Conjugated-Palladium Complexes: Compounds with potential anticancer applications.
Uniqueness
(E)-1-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is unique due to its combination of an indole core, a triazole moiety, and a phenoxyethyl group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-1-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-17(2)20-9-8-18(3)12-23(20)29-11-10-27-14-19(13-26-28-15-24-25-16-28)21-6-4-5-7-22(21)27/h4-9,12-17H,10-11H2,1-3H3/b26-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLVGYQYWOHPGU-LGJNPRDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C=NN4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)/C=N/N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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